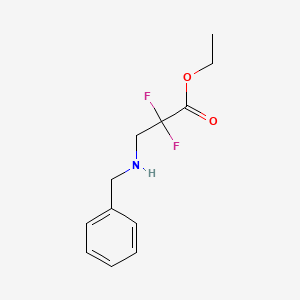
Ethyl 3-(benzylamino)-2,2-difluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(benzylamino)-2,2-difluoropropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group and two fluorine atoms attached to the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzylamino)-2,2-difluoropropanoate typically involves a multi-step process. One common method includes the reaction of ethyl 2,2-difluoroacetoacetate with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzylamino)-2,2-difluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Ethyl 3-(benzylamino)-2,2-difluoropropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzylamino)-2,2-difluoropropanoate involves its interaction with specific molecular targets. The benzylamino group and the fluorine atoms play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Ethyl 3-(benzylamino)-2,2-difluoropropanoate can be compared with other similar compounds such as:
Ethyl 3-(benzylamino)propanoate: Lacks the fluorine atoms, which may result in different chemical and biological properties.
Ethyl 3-(benzylamino)-2-fluoropropanoate: Contains only one fluorine atom, leading to variations in reactivity and stability.
Ethyl 3-(benzylamino)-2,2-dichloropropanoate: Substitutes fluorine with chlorine, which can significantly alter its chemical behavior and applications.
Biological Activity
Ethyl 3-(benzylamino)-2,2-difluoropropanoate is a compound of interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzylamino group and two fluorine atoms on the propanoate backbone. The general synthetic route involves the Reformatsky reaction, where ethyl bromodifluoroacetate reacts with an imine derived from benzylamine. This method allows for the introduction of the difluoropropanoate moiety effectively.
Antimicrobial Properties
Research indicates that compounds containing difluoropropanoate groups exhibit significant antimicrobial activity. A study highlighted the effectiveness of various difluorinated compounds against bacterial strains, suggesting that this compound may possess similar properties. The presence of the benzylamino group may enhance its interaction with microbial targets, potentially disrupting their cellular processes.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of difluoropropanoates can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promise in inducing apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell cycle progression.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic states in target cells, providing a potential therapeutic avenue for diseases characterized by dysregulated metabolism.
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C12H15F2NO2 |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
ethyl 3-(benzylamino)-2,2-difluoropropanoate |
InChI |
InChI=1S/C12H15F2NO2/c1-2-17-11(16)12(13,14)9-15-8-10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3 |
InChI Key |
XDQFTRHHCSWUMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNCC1=CC=CC=C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















